
N-(3,5-dimethylphenyl)-N'-(3-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N'-(3-methylphenyl)thiourea (DMTU) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTU is a thiourea derivative that has been extensively studied for its ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-N'-(3-methylphenyl)thiourea is primarily attributed to its ability to scavenge ROS. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids, leading to oxidative stress. This compound acts as a scavenger of ROS by donating an electron to the ROS, neutralizing its reactivity and preventing oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types. In neurons, this compound has been shown to protect against oxidative stress-induced damage and prevent neuronal death. In cardiomyocytes, this compound has been shown to protect against ischemia/reperfusion injury and improve cardiac function. In endothelial cells, this compound has been shown to improve endothelial function and prevent atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-N'-(3-methylphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also highly soluble in water, making it easy to prepare solutions for experiments. However, this compound has some limitations for lab experiments. It can be toxic at high concentrations, and its effects can be influenced by various factors such as pH and temperature.
Orientations Futures
There are several future directions for research on N-(3,5-dimethylphenyl)-N'-(3-methylphenyl)thiourea. One area of research is the development of this compound-based therapeutics for various diseases such as Alzheimer's disease and cardiovascular diseases. Another area of research is the use of this compound in agriculture to improve crop yield and protect against environmental stressors. Additionally, further research is needed to explore the potential use of this compound in environmental remediation.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)-N'-(3-methylphenyl)thiourea can be synthesized through the reaction between 3,5-dimethylphenyl isothiocyanate and 3-methylphenyl amine. The reaction is carried out in anhydrous ethanol under reflux conditions, and the resulting product is isolated through filtration and recrystallization. The purity of this compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-N'-(3-methylphenyl)thiourea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and endothelial cells. This compound has also been shown to have anti-inflammatory and anti-apoptotic properties, making it a potential therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
In agriculture, this compound has been studied for its ability to enhance plant growth and protect against environmental stressors such as drought and salinity. This compound has been shown to increase the activity of antioxidant enzymes in plants, leading to improved plant growth and yield.
In environmental science, this compound has been studied for its potential use as a scavenger of ROS in polluted environments. This compound has been shown to effectively scavenge ROS in water and air, making it a potential tool for environmental remediation.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-11-5-4-6-14(8-11)17-16(19)18-15-9-12(2)7-13(3)10-15/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVACADMKIVDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

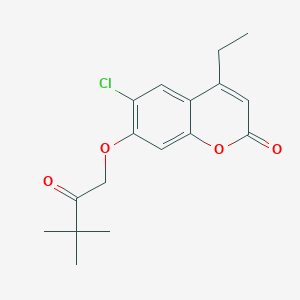
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)

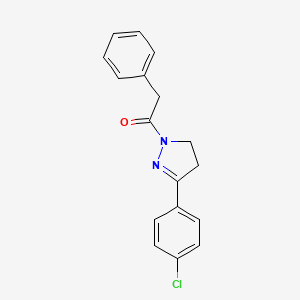
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
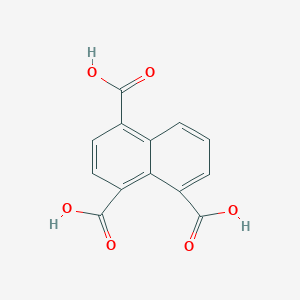
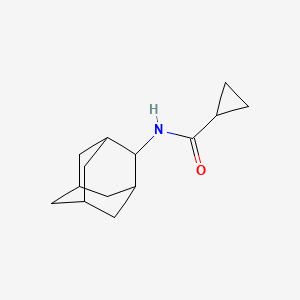
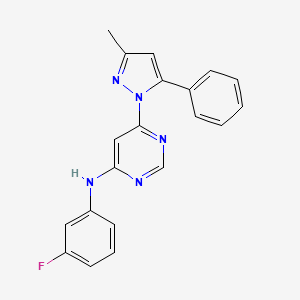
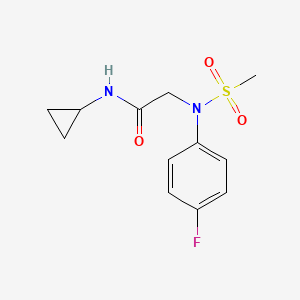
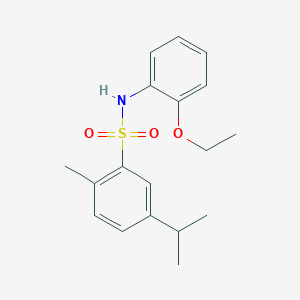
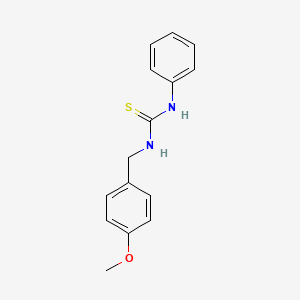

![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)
